![molecular formula C15H12ClFN2 B2712613 1-[(2-Chloro-3-fluorophenyl)methyl]indol-6-amine CAS No. 1708396-71-7](/img/structure/B2712613.png)

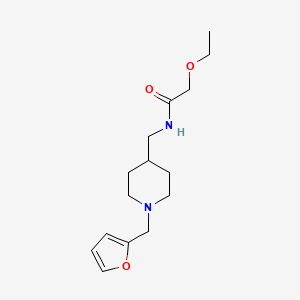

1-[(2-Chloro-3-fluorophenyl)methyl]indol-6-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Indole derivatives are significant in the field of medicinal chemistry due to their wide range of biological activities . They are key components in many natural and synthetic bioactive compounds . The compound you mentioned seems to be an indole derivative with a chloro-fluoro phenylmethyl group attached.

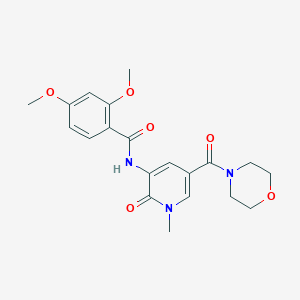

Molecular Structure Analysis

The molecular structure of indole derivatives can vary greatly depending on the substituents attached to the indole nucleus . The specific structure of “1-[(2-Chloro-3-fluorophenyl)methyl]indol-6-amine” would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions, including electrophilic substitution, due to the presence of a nucleophilic pyrrole ring and an electrophilic benzene ring . The specific reactions that “this compound” can undergo would depend on its exact structure and the reaction conditions.Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary greatly depending on their structure . These properties can include solubility, melting point, boiling point, and stability. The specific properties of “this compound” would need to be determined experimentally.Aplicaciones Científicas De Investigación

Photoreactive Properties for Fluorophore Development

Indole derivatives, including compounds similar to 1-[(2-Chloro-3-fluorophenyl)methyl]indol-6-amine, have been explored for their photoreactive properties with halocompounds. This reaction is significant for generating products with redshifted fluorescence, useful in developing novel fluorophores and bioactive indole derivatives. The study by Ladner et al. (2014) elaborates on the photochemical reaction between indole compounds and halocompounds, revealing potential in fluorescent detection and protein labeling strategies using such photochemistry (Ladner, Tran, Le, Turner, & Edwards, 2014).

Synthesis of Derivatives for GPCR Targets

Another application is in the synthesis of derivatives for targeting G-protein coupled receptors (GPCRs), which are crucial in pharmacology. Xie et al. (2004) developed a synthesis pathway for 1′-H-spiro(indoline-3,4′-piperidine) derivatives from 2-fluorophenylacetonitrile, showcasing a method to generate compounds potentially targeting GPCRs (Xie, Huang, Fang, & Zhu, 2004).

Corrosion Inhibition

Indole derivatives also find applications in materials science, specifically in corrosion inhibition. Boughoues et al. (2020) synthesized amine derivative compounds that demonstrated effective corrosion inhibition on mild steel in HCl medium. This study highlights the potential of indole derivatives in protecting metals against corrosion, which is critical in industrial applications (Boughoues, Benamira, Messaadia, Bouider, & Abdelaziz, 2020).

Antimicrobial and Antitumor Activities

Indole derivatives have been studied for their antimicrobial and potential antitumor activities. Behbehani et al. (2011) utilized 2-arylhydrazononitriles for the preparation of indole-containing heterocyclic substances, revealing promising antimicrobial activities against various bacteria and yeast. Such studies underscore the importance of indole derivatives in developing new antimicrobial agents (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Fluorescent Detection and Material Science

Gao et al. (2016) developed a fluorescent sensor based on aggregation-induced emission (AIE) properties for light-up detection of amine vapors, showcasing the application of indole derivatives in sensitive detection methods and potentially in material science for environmental monitoring (Gao, Li, Lin, Geng, Ling, Wang, Qin, & Tang, 2016).

Mecanismo De Acción

The mechanism of action of indole derivatives can vary widely depending on their structure and the biological target . Some indole derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase . The specific mechanism of action of “1-[(2-Chloro-3-fluorophenyl)methyl]indol-6-amine” would need to be determined through biological testing.

Safety and Hazards

Direcciones Futuras

The field of indole derivative research is vast and continually expanding, with new synthetic methods and biological applications being discovered regularly . Future research could focus on developing more efficient synthesis methods, discovering new biological targets, and improving the safety profile of these compounds.

Propiedades

IUPAC Name |

1-[(2-chloro-3-fluorophenyl)methyl]indol-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClFN2/c16-15-11(2-1-3-13(15)17)9-19-7-6-10-4-5-12(18)8-14(10)19/h1-8H,9,18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAPMMNSXUFDWTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Cl)CN2C=CC3=C2C=C(C=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-chloro-2-methoxyphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2712531.png)

![6-(4-methoxyphenyl)-N-(pyridin-4-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2712534.png)

![2-chloro-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide](/img/structure/B2712537.png)

![2-(2,4-Dichlorophenoxy)-3-[3-(trifluoromethyl)phenyl]quinoline](/img/structure/B2712540.png)

![Methyl 2-({[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2712542.png)

![4-benzoyl-N-[2-[4-[4-[4-[(4-benzoylbenzoyl)amino]-1,3-thiazol-2-yl]phenoxy]phenyl]-1,3-thiazol-4-yl]benzamide](/img/structure/B2712543.png)

![N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2712549.png)

![1-[(3-Chloropyrazin-2-yl)methyl]-3-(5-oxo-6,7,8,9-tetrahydrobenzo[7]annulen-3-yl)urea](/img/structure/B2712552.png)